5-(Benzyloxy)-2-hydroxy-3-methylidenepentanenitrile
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Overview
Description
5-(Benzyloxy)-2-hydroxy-3-methylidenepentanenitrile is an organic compound characterized by the presence of a benzyloxy group, a hydroxy group, and a nitrile group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-hydroxy-3-methylidenepentanenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxy Group:
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.
Nitrile Formation: The nitrile group can be introduced through the reaction of an appropriate amine with a cyanating agent like cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-hydroxy-3-methylidenepentanenitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-2-hydroxy-3-methylidenepentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-hydroxy-3-methylidenepentanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)indole: Shares the benzyloxy group but differs in the core structure.
2-Hydroxy-3-methylidenepentanenitrile: Lacks the benzyloxy group but has similar functional groups.
Benzyloxyacetonitrile: Contains the benzyloxy and nitrile groups but differs in the overall structure.
Uniqueness
5-(Benzyloxy)-2-hydroxy-3-methylidenepentanenitrile is unique due to the combination of its functional groups and the specific arrangement of its molecular structure
Properties
CAS No. |
61700-13-8 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-hydroxy-3-methylidene-5-phenylmethoxypentanenitrile |
InChI |
InChI=1S/C13H15NO2/c1-11(13(15)9-14)7-8-16-10-12-5-3-2-4-6-12/h2-6,13,15H,1,7-8,10H2 |
InChI Key |
WJQTUCSQIIEGGI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCOCC1=CC=CC=C1)C(C#N)O |
Origin of Product |
United States |
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